molecular formula C6H5BrN2O3 B189598 2-Bromo-5-methyl-4-nitropyridine 1-oxide CAS No. 60323-98-0

2-Bromo-5-methyl-4-nitropyridine 1-oxide

Cat. No.: B189598
CAS No.: 60323-98-0
M. Wt: 233.02 g/mol
InChI Key: LUUOUEOEHQBXSX-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C6H5BrN2O3. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the second position, a methyl group at the fifth position, a nitro group at the fourth position, and an oxide group at the first position of the pyridine ring. It is commonly used in organic synthesis and various chemical research applications.

Mechanism of Action

Target of Action

It’s known that this compound is often used in the preparation of biaryls via suzuki-miyaura coupling , suggesting that its targets could be related to the enzymes or proteins involved in this process.

Mode of Action

It’s known to participate in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. In this process, the compound likely interacts with its targets (possibly palladium catalysts) to form new carbon-carbon bonds.

Biochemical Pathways

Given its use in suzuki-miyaura coupling reactions , it can be inferred that it plays a role in the biochemical pathways involving carbon-carbon bond formation.

Result of Action

Its involvement in suzuki-miyaura coupling reactions suggests that it contributes to the formation of new carbon-carbon bonds, which could lead to the synthesis of various biologically active compounds.

Action Environment

The action, efficacy, and stability of 2-Bromo-5-methyl-4-nitropyridine 1-oxide can be influenced by various environmental factors. For instance, its storage temperature is recommended to be under an inert gas (nitrogen or Argon) at 2-8°C , indicating that it may be sensitive to oxygen, moisture, or higher temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methyl-4-nitropyridine 1-oxide typically involves the nitration of 2-bromo-5-methylpyridine followed by oxidation. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the fourth position. The resulting 2-bromo-5-methyl-4-nitropyridine is then oxidized using hydrogen peroxide or a similar oxidizing agent to form the 1-oxide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the concentration of reagents to achieve efficient nitration and oxidation.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution Reactions: Formation of 2-substituted-5-methyl-4-nitropyridine 1-oxide derivatives.

    Reduction Reactions: Formation of 2-bromo-5-methyl-4-aminopyridine 1-oxide.

    Oxidation Reactions: Formation of 2-bromo-5-carboxy-4-nitropyridine 1-oxide.

Scientific Research Applications

2-Bromo-5-methyl-4-nitropyridine 1-oxide is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential therapeutic agents, especially those targeting specific enzymes or receptors.

    Material Science: It is employed in the preparation of functional materials, such as polymers and dyes, due to its unique chemical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme activity and inhibition, as well as in the development of diagnostic tools.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-nitropyridine
  • 2-Bromo-4-nitropyridine
  • 5-Bromo-2-methyl-4-nitropyridine 1-oxide

Comparison

2-Bromo-5-methyl-4-nitropyridine 1-oxide is unique due to the presence of both a methyl group and a nitro group on the pyridine ring, which influences its reactivity and chemical properties. Compared to 2-Bromo-5-nitropyridine, the additional methyl group in this compound provides steric hindrance and electronic effects that can affect its reactivity in substitution and reduction reactions. Similarly, the position of the nitro group in 2-Bromo-4-nitropyridine affects its chemical behavior compared to this compound. The presence of the oxide group at the first position also distinguishes it from other similar compounds, contributing to its unique chemical and physical properties.

Properties

IUPAC Name

2-bromo-5-methyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-4-3-8(10)6(7)2-5(4)9(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUOUEOEHQBXSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=C(C=C1[N+](=O)[O-])Br)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346884
Record name 2-Bromo-5-methyl-4-nitropyridine 1-oxide
Source EPA DSSTox
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Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60323-98-0
Record name Pyridine, 2-bromo-5-methyl-4-nitro-, 1-oxide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-methyl-4-nitropyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-methyl-4-nitropyridin-1-ium-1-olate
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